

Physicochemical characteristics of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1296670

[Get Quote](#)

In-Depth Technical Guide to 1,5-Dimethyl-1H-1,2,4-triazol-3-amine

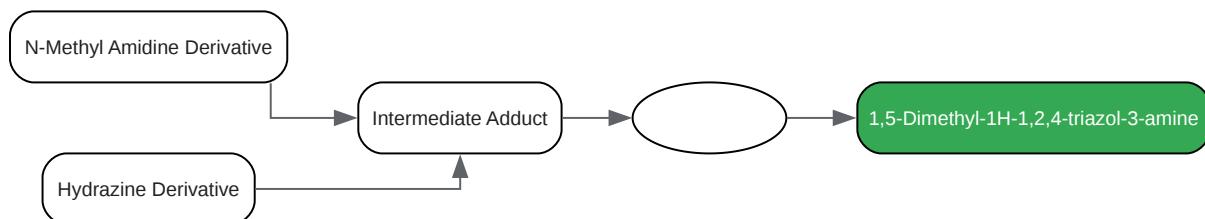
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its known physical and chemical properties, provides context on its synthesis and potential biological relevance, and includes detailed experimental considerations.

Core Physicochemical Characteristics

1,5-Dimethyl-1H-1,2,4-triazol-3-amine is a substituted triazole with the molecular formula C₄H₈N₄. Its structure consists of a five-membered 1,2,4-triazole ring with methyl groups attached at the 1 and 5 positions and an amine group at the 3 position.

Table 1: Physicochemical Properties of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine**


Property	Value	Source
Molecular Formula	C ₄ H ₈ N ₄	[1]
Molecular Weight	112.13 g/mol	[1]
Melting Point	216-217 °C	[2]
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
logP	Data not available	
CAS Number	34776-19-7	[2]

Note: Experimental data for boiling point, solubility, pKa, and logP are not readily available in the reviewed literature. Predicted values may be obtained using computational models, but are not included here to maintain a focus on experimentally verified data.

Synthesis and Analytical Characterization

The synthesis of substituted 1,2,4-triazoles can be achieved through various established synthetic routes. While a specific, detailed experimental protocol for the synthesis of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** was not found in the surveyed literature, general methods for preparing similar compounds often involve the cyclization of amidine derivatives with hydrazines.[\[2\]](#)[\[3\]](#) One common approach involves the reaction of an appropriate N-methyl-substituted amidine with a hydrazine derivative, followed by cyclization to form the triazole ring.

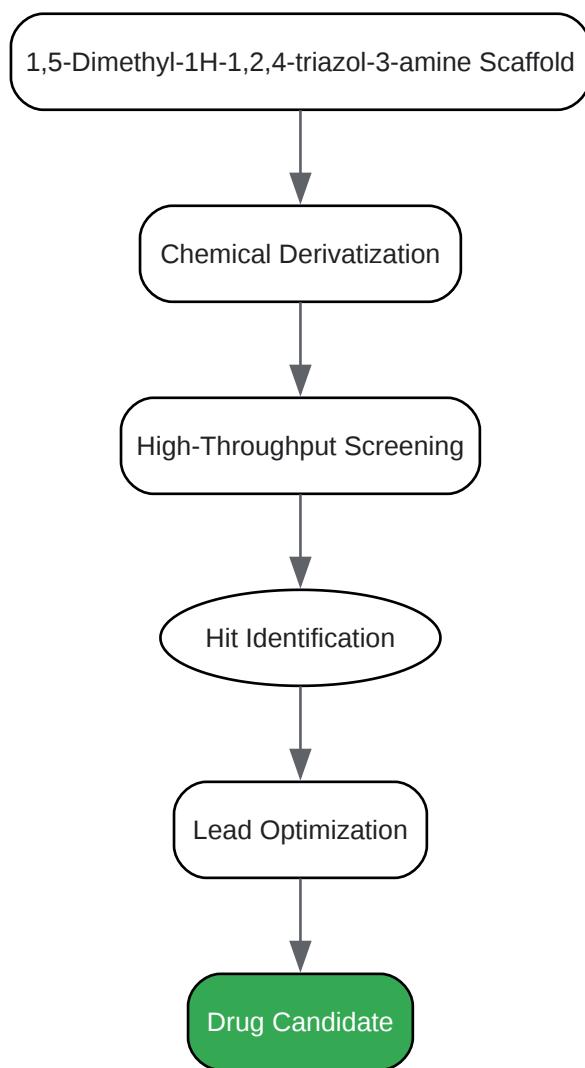
General Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 1,5-disubstituted 1,2,4-triazoles.

Analytical characterization of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Analytical Methods for Structural Elucidation


Technique	Expected Observations
¹ H NMR	Signals corresponding to the two distinct methyl groups and the amine protons. The chemical shifts and coupling patterns would confirm the substitution pattern on the triazole ring.
¹³ C NMR	Resonances for the two methyl carbons and the three carbons of the triazole ring, including the carbon bearing the amino group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 112.13 g/mol, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Absorption bands characteristic of N-H stretching from the amine group, C-H stretching from the methyl groups, and C=N and N-N stretching from the triazole ring.

Biological Activity and Potential Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antibacterial, anticancer, and anticonvulsant properties.^{[4][5]} The specific biological activities of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** are not extensively documented in publicly available literature. However, based on the activities of structurally related molecules, it can be hypothesized that this compound may serve as a building block for the synthesis of novel therapeutic agents.

The mechanism of action for many 1,2,4-triazole-containing drugs involves the inhibition of specific enzymes. For instance, antifungal triazoles often target lanosterol 14 α -demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.^[5] It is plausible that derivatives of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** could be designed to interact with various biological targets.

Hypothetical Drug Discovery Workflow:

[Click to download full resolution via product page](#)

Caption: A potential workflow for the development of new drug candidates from the core scaffold.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1,5-Dimethyl-1H-1,2,4-triazol-3-amine** are not currently available in the public domain. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of substituted 1,2,4-triazoles. A general approach to synthesis is outlined below.

General Procedure for the Synthesis of 1,5-Disubstituted-1,2,4-triazoles:

- **Amidine Formation:** An appropriate N-methylated nitrile can be reacted with an alkoxide to form the corresponding imidate, which is then converted to the amidine hydrochloride by reaction with ammonium chloride.
- **Reaction with Hydrazine:** The N-methyl amidine hydrochloride is then reacted with a suitable hydrazine derivative (in this case, methylhydrazine) in a suitable solvent, such as a lower alcohol (e.g., ethanol or isopropanol).
- **Cyclization:** The resulting intermediate is heated, often under reflux, to induce cyclization and formation of the 1,2,4-triazole ring.
- **Purification:** The final product is then purified using standard techniques such as recrystallization or column chromatography.

Analytical Protocol Considerations:

- **NMR Spectroscopy:** Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer.
- **Mass Spectrometry:** Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods for determining the molecular weight.
- **Purity Analysis:** High-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) can be used to assess the purity of the synthesized compound.

Conclusion

1,5-Dimethyl-1H-1,2,4-triazol-3-amine is a chemical entity with potential for further investigation in the field of medicinal chemistry. While some of its basic physicochemical properties have been characterized, a significant amount of experimental data, particularly regarding its solubility, pKa, logP, and specific biological activities, remains to be determined. The synthetic and analytical frameworks presented in this guide provide a foundation for researchers to further explore the properties and potential applications of this and related compounds. Future research should focus on elucidating its full physicochemical profile and exploring its biological activity through systematic screening and derivatization studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 2. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical characteristics of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296670#physicochemical-characteristics-of-1-5-dimethyl-1h-1-2-4-triazol-3-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com